3-(2-Aminoethyl)piperidine dihydrochloride

Description

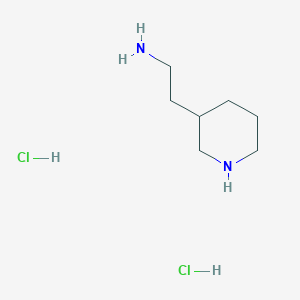

Molecular Architecture and Stereochemical Configuration

The molecular structure of this compound consists of a piperidine ring system bearing an aminoethyl side chain at the 3-position, with the overall structure stabilized by two hydrochloride groups. The compound exhibits the molecular formula C₇H₁₈Cl₂N₂ with an exact molecular weight of 201.14 grams per mole. The International Union of Pure and Applied Chemistry name for this compound is 2-(3-piperidinyl)ethanamine dihydrochloride, reflecting the systematic nomenclature that describes the ethylamine substituent attached to the third carbon of the piperidine ring.

The stereochemical configuration of this molecule presents interesting conformational possibilities due to the flexibility of both the piperidine ring and the ethylamine side chain. The piperidine ring typically adopts a chair conformation in solution and solid state, with the aminoethyl substituent occupying either an axial or equatorial position depending on energetic considerations. The presence of two nitrogen atoms in the structure creates multiple sites for protonation, which is crucial for the formation of the stable dihydrochloride salt. The compound's three-dimensional structure has been characterized through computational studies, revealing specific conformational preferences that influence its chemical reactivity and biological activity.

The structural representation using Simplified Molecular Input Line Entry System notation is documented as NCCC1CCNCC1 for the base structure, with the dihydrochloride salt form incorporating two additional chloride ions. This notation clearly illustrates the connectivity pattern between the piperidine ring and the aminoethyl substituent. The International Chemical Identifier key IELZRWMIHYDLTD-UHFFFAOYSA-N provides a unique digital fingerprint for the compound, ensuring unambiguous identification in chemical databases.

Crystallographic Analysis and Solid-State Properties

The solid-state characteristics of this compound have been extensively studied to understand its crystalline structure and packing arrangements. The compound typically crystallizes as a white to off-white powder, with the crystal structure stabilized by hydrogen bonding interactions between the protonated amine groups and the chloride anions. These intermolecular interactions contribute significantly to the compound's thermal stability and mechanical properties in the solid state.

Detailed crystallographic analysis reveals that the dihydrochloride salt formation results in a more ordered crystal lattice compared to the free base form. The presence of chloride ions creates additional electrostatic interactions that enhance the overall crystal stability. The compound exhibits hygroscopic properties, meaning it readily absorbs moisture from the atmosphere, which can influence its handling and storage requirements. This hygroscopic nature is attributed to the ionic character of the salt form and the hydrogen bonding capacity of the chloride ions with water molecules.

The melting point of this compound has not been precisely determined in the available literature, though related piperidine derivatives typically exhibit melting points in the range of 150-250 degrees Celsius depending on their salt form and purity. The crystal density and packing efficiency are influenced by the molecular geometry and the strength of intermolecular interactions, particularly the hydrogen bonds formed between the ammonium groups and chloride anions.

Spectroscopic Characterization (Nuclear Magnetic Resonance, Infrared, Mass Spectrometry)

Spectroscopic analysis of this compound provides detailed insights into its molecular structure and electronic environment. Nuclear magnetic resonance spectroscopy reveals characteristic signal patterns that confirm the compound's structural assignment. The proton nuclear magnetic resonance spectrum typically shows multiplets corresponding to the piperidine ring protons, with specific chemical shifts that reflect the electronic environment around each carbon center. The aminoethyl side chain protons appear as distinct multiplets, with coupling patterns that confirm the connectivity between the piperidine ring and the ethylamine group.

Carbon-13 nuclear magnetic resonance spectroscopy provides additional structural confirmation through the observation of seven distinct carbon signals corresponding to the molecular framework. The piperidine ring carbons exhibit chemical shifts characteristic of saturated nitrogen heterocycles, while the ethylamine carbon atoms show shifts typical of aliphatic amine systems. The chemical shift patterns are consistent with the proposed molecular structure and provide valuable information about the electronic environment of each carbon atom.

Infrared spectroscopy of the dihydrochloride salt reveals characteristic absorption bands that confirm the presence of both primary and secondary amine functionalities. The nitrogen-hydrogen stretching vibrations appear in the expected frequency range, while the carbon-nitrogen and carbon-carbon stretching modes provide additional structural confirmation. Mass spectrometry analysis shows the expected molecular ion peak for the free base at mass-to-charge ratio 128, with fragmentation patterns that support the proposed molecular structure.

Thermochemical Profile and Stability Analysis

The thermochemical properties of this compound have been characterized through various analytical techniques to establish its thermal stability and decomposition behavior. The compound exhibits a boiling point of 282.9 degrees Celsius at 760 millimeters of mercury for the free base form, indicating substantial thermal stability under normal conditions. The flash point has been determined to be 124.9 degrees Celsius, which is an important safety parameter for handling and storage considerations.

Thermal gravimetric analysis reveals that the dihydrochloride salt undergoes staged decomposition upon heating, with initial mass loss attributed to dehydration and subsequent loss of hydrogen chloride before final decomposition of the organic framework. The thermal decomposition pattern provides insights into the relative stability of different molecular regions and the sequence of bond breaking under thermal stress. The compound demonstrates good thermal stability under ambient conditions, making it suitable for various synthetic applications that require elevated temperatures.

Stability studies under different environmental conditions show that this compound maintains its chemical integrity when stored under appropriate conditions. The compound should be maintained in an inert atmosphere at room temperature to prevent oxidative degradation and moisture absorption. Long-term stability testing indicates that the compound retains its chemical and physical properties when properly stored, though exposure to air and moisture should be minimized due to its hygroscopic nature.

Solubility Behavior and Partition Coefficients

The solubility characteristics of this compound reflect the influence of the salt formation on its physicochemical properties. The dihydrochloride salt exhibits enhanced water solubility compared to the free base form, with the compound being partially miscible in water due to the ionic interactions between the protonated amine groups and chloride anions. This improved aqueous solubility is a significant advantage for pharmaceutical applications and synthetic procedures that require homogeneous reaction conditions.

The compound demonstrates limited solubility in non-polar organic solvents due to its ionic character, but shows better solubility in polar protic solvents such as methanol and ethanol. The solubility profile has been systematically studied across various solvent systems, revealing that the compound exhibits optimal dissolution characteristics in polar solvents that can accommodate both the ionic and organic components of the molecule. The solubility behavior is temperature-dependent, with increased dissolution observed at elevated temperatures.

Partition coefficient studies provide insights into the compound's lipophilicity and potential bioavailability characteristics. The logarithm of the partition coefficient between octanol and water has been calculated to be approximately 2.97 for the free base form, indicating moderate lipophilicity. This partition coefficient value suggests that the compound possesses balanced hydrophilic and lipophilic properties, which can be advantageous for biological activity and membrane permeation. The presence of the chloride ions in the salt form significantly alters the partition behavior, generally increasing the hydrophilic character and reducing the octanol-water partition coefficient compared to the free base.

Properties

IUPAC Name |

2-piperidin-3-ylethanamine;dihydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16N2.2ClH/c8-4-3-7-2-1-5-9-6-7;;/h7,9H,1-6,8H2;2*1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IELZRWMIHYDLTD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CNC1)CCN.Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H18Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20655076 | |

| Record name | 2-(Piperidin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

201.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90000-30-9 | |

| Record name | 2-(Piperidin-3-yl)ethan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20655076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanism of Action

Target of Action

3-(2-Aminoethyl)piperidine dihydrochloride, also known as 3-(2-Aminoethyl)piperidine 2HCl, is a derivative of piperazine. Piperazine compounds are known to have anthelmintic action, which means they are used to treat parasitic worm infections. They achieve this by targeting the nervous system of the parasites, causing paralysis and allowing the host body to easily remove or expel the invading organism.

Mode of Action

Piperazine compounds generally paralyze parasites, which allows the host body to easily remove or expel the invading organism.

Biochemical Pathways

Piperazine is known to be partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation.

Pharmacokinetics

It is known that piperazine, a structurally similar compound, is partly oxidized and partly eliminated as an unchanged compound upon entry into the systemic circulation.

Result of Action

Piperazine compounds are known to have an anthelmintic action, causing paralysis in parasites and allowing the host body to easily remove or expel the invading organism.

Action Environment

It is known that piperazine compounds are sensitive to air. Therefore, it is possible that the stability and efficacy of this compound could also be influenced by exposure to air.

Biochemical Analysis

Biochemical Properties

3-(2-Aminoethyl)piperidine dihydrochloride plays a crucial role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with trace amine-associated receptor 1 (TAAR1), a G protein-coupled receptor involved in modulating neurotransmitter systems. The nature of these interactions often involves binding to the receptor, leading to downstream signaling effects. Additionally, this compound can act as a ligand for various other receptors and enzymes, influencing their activity and function.

Cellular Effects

The effects of this compound on cells are diverse and significant. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with TAAR1 can lead to changes in dopamine signaling, which affects various cellular processes. Furthermore, it has been shown to impact gene expression by altering the transcriptional activity of certain genes, thereby influencing cellular metabolism and overall cell function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to specific receptors, such as TAAR1, and modulates their activity. This binding can lead to either inhibition or activation of the receptor, depending on the context. Additionally, this compound can influence enzyme activity by acting as an inhibitor or activator, thereby affecting various biochemical pathways. Changes in gene expression are also a result of its molecular interactions, leading to altered cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are important factors to consider. It has been observed that this compound is relatively stable under standard laboratory conditions, but its long-term effects on cellular function can vary. In vitro and in vivo studies have shown that prolonged exposure to the compound can lead to changes in cellular processes, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. Studies have shown that at lower doses, the compound can have beneficial effects, such as modulating neurotransmitter systems and improving cognitive function. At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and behavioral changes. Threshold effects have also been observed, where a certain dosage is required to elicit a significant biological response.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. For instance, it can be metabolized by monoamine oxidase, an enzyme that degrades amine-containing compounds. This interaction can affect metabolic flux and the levels of various metabolites within the cell. Additionally, the compound’s metabolism can influence its overall biological activity and effects on cellular processes.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters and binding proteins. Once inside the cell, it can localize to various cellular compartments, influencing its accumulation and activity. The distribution of this compound within tissues can also affect its overall pharmacokinetics and pharmacodynamics.

Subcellular Localization

The subcellular localization of this compound is essential for its function. The compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. This localization can influence its activity and interactions with other biomolecules. For example, its presence in the cytoplasm or nucleus can affect gene expression and cellular signaling pathways.

Biological Activity

3-(2-Aminoethyl)piperidine dihydrochloride is a piperidine derivative that has garnered attention in pharmaceutical and biochemical research due to its potential biological activities. This compound is characterized by its structural features that allow it to interact with various biological targets, making it a subject of interest for studies related to neurotransmission, antimicrobial properties, and neuropharmacology.

Chemical Structure and Properties

- IUPAC Name : this compound

- CAS Number : 90000-30-9

- Molecular Formula : C8H18Cl2N2

The compound consists of a piperidine ring substituted with an aminoethyl side chain. The presence of two hydrochloride groups enhances its solubility in aqueous environments, which is advantageous for biological assays.

This compound primarily acts as a ligand for various receptors, particularly within the central nervous system (CNS). Its mechanism of action is believed to involve:

- Acetylcholine Receptor Modulation : The compound may influence cholinergic signaling by interacting with acetylcholine receptors, potentially enhancing cognitive functions or exhibiting neuroprotective effects.

- Antimicrobial Activity : Preliminary studies suggest that it exhibits activity against certain bacterial strains, indicating potential applications in treating infections.

Neuropharmacological Effects

Research indicates that this compound may have implications in neuropharmacology. For instance, it has been studied for its effects on memory enhancement and neuroprotection in animal models.

Case Study Example :

A study on the effects of piperidine derivatives on cognitive functions demonstrated that administration of this compound improved performance in memory tasks among rodents, suggesting a role in enhancing synaptic plasticity and memory retention .

Antimicrobial Properties

The compound has shown varying degrees of antibacterial activity against both Gram-positive and Gram-negative bacteria.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) µM |

|---|---|

| Staphylococcus aureus | 5.64 |

| Escherichia coli | 8.33 |

| Pseudomonas aeruginosa | 13.40 |

These results indicate that this compound could serve as a lead compound for developing new antimicrobial agents .

Research Findings

Recent studies have explored the structure-activity relationship (SAR) of various piperidine derivatives, including this compound. These investigations aim to optimize its pharmacological properties while minimizing potential side effects.

Table of Related Compounds and Their Activities

| Compound | Activity Type | IC50/EC50 Values |

|---|---|---|

| This compound | Neuroprotective | Not specified |

| Compound A (similar structure) | Antimicrobial | 10 µM |

| Compound B (piperazine derivative) | Antidepressant | 5 µM |

Comparison with Similar Compounds

Table 1: Comparison of Piperidine-Based Dihydrochlorides

Notes:

- *Calculated data for this compound assumes a piperidine core (C₅H₁₁N) + 2-aminoethyl (C₂H₅N) + 2HCl.

- Substituents significantly alter solubility and reactivity.

Functional Analogs in Other Amine Derivatives

Table 2: Aminoethyl-Containing Compounds

Key Findings :

- The aminoethyl group is critical in biological activity. Dopamine hydrochloride’s catechol-aminoethyl structure enables neurotransmitter receptor binding , while 5-Methoxytryptamine’s indole-aminoethyl moiety interacts with serotonin receptors .

Research and Application Insights

- Synthetic Utility: Piperidine dihydrochlorides are frequently employed as intermediates. For example, 3-aminopiperidine dihydrochloride serves as a precursor for peptidomimetics , and Boc-protected analogs enable controlled amine functionalization .

- Biological Relevance: Aminoethyl-substituted compounds like dopamine hydrochloride highlight the importance of this moiety in drug design. Structural modifications in this compound could modulate bioavailability or target specificity.

Q & A

Q. What are the recommended synthetic routes for 3-(2-Aminoethyl)piperidine dihydrochloride, and how can intermediates be characterized?

The synthesis typically involves reductive amination or alkylation of piperidine derivatives. For example, a primary amine group can be introduced via reaction with bromoethylamine hydrobromide under basic conditions, followed by hydrochloric acid neutralization to form the dihydrochloride salt. Key intermediates should be characterized using ¹H/¹³C NMR to confirm amine protonation and salt formation, mass spectrometry (MS) for molecular weight verification, and X-ray crystallography (using software like SHELX for refinement) to resolve structural ambiguities .

Q. What safety protocols are critical when handling this compound in the laboratory?

Based on analogous piperidine derivatives:

- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coats, and EN 166-certified safety goggles to prevent skin/eye contact .

- Ventilation: Use fume hoods to avoid inhalation of aerosols or dust .

- Storage: Store at 2–8°C in a dry, sealed container away from incompatible materials (e.g., strong oxidizers) .

- Spill Management: Collect spills with inert absorbents and dispose via licensed waste handlers to prevent environmental contamination .

Q. How can researchers validate the purity of this compound, and what analytical methods are most effective?

- Chromatography: Employ reverse-phase HPLC with UV detection (λ = 210–254 nm) to assess purity (>98%).

- Thermal Analysis: Differential scanning calorimetry (DSC) can identify melting point deviations indicative of impurities .

- Elemental Analysis: Verify chloride content (theoretical ~20.8% for dihydrochloride) to confirm stoichiometry .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR shifts) be resolved during structural elucidation?

- Multi-Technique Cross-Validation: Compare NMR data with computational predictions (DFT-based tools like Gaussian) .

- Crystallographic Refinement: Use SHELXL to resolve ambiguities in bond lengths/angles, especially for protonated amine groups .

- Isotopic Labeling: Deuterated analogs can simplify complex splitting patterns in ¹H NMR .

Q. What strategies optimize the stability of this compound under varying experimental conditions?

- pH Stability Studies: Conduct accelerated degradation tests at pH 1–13 (using HCl/NaOH buffers) with LC-MS monitoring to identify hydrolytic by-products (e.g., piperidine ring cleavage) .

- Thermal Stress Testing: Expose samples to 40–60°C for 1–4 weeks; DSC/TGA can detect decomposition thresholds .

- Light Sensitivity: Store aliquots in amber vials and compare UV-Vis spectra before/after light exposure to assess photodegradation .

Q. How can researchers address gaps in toxicological data for this compound?

- Analog-Based Risk Assessment: Extrapolate from structurally similar compounds (e.g., piperidine derivatives with acute oral toxicity LD₅₀ > 300 mg/kg in rats) .

- In Silico Modeling: Use tools like OECD QSAR Toolbox to predict mutagenicity or respiratory irritation potential .

- Pilot In Vitro Assays: Perform Ames tests for mutagenicity and hemolysis assays for erythrocyte membrane disruption .

Q. What computational methods are suitable for studying the compound’s interactions with biological targets?

- Molecular Docking: AutoDock Vina or Schrödinger Suite can model binding to receptors like GPCRs or ion channels .

- MD Simulations: GROMACS-based simulations (100+ ns) assess conformational stability in aqueous or lipid bilayer environments .

- ADMET Prediction: SwissADME or pkCSM can estimate bioavailability, blood-brain barrier penetration, and cytochrome P450 interactions .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.